sodium (3S)-oxolane-3-sulfinate
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Overview
Description
Sodium (3S)-oxolane-3-sulfinate is an organosulfur compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a sulfinate group attached to an oxolane ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-oxolane-3-sulfinate typically involves the reaction of oxolane derivatives with sulfur dioxide and a suitable base. One common method includes the use of sodium hydride as a base, which facilitates the formation of the sulfinate group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Sodium (3S)-oxolane-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols, sulfides
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
Sodium (3S)-oxolane-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of protein-sulfur interactions.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which sodium (3S)-oxolane-3-sulfinate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. Pathways involved include nucleophilic substitution and addition reactions, which can lead to the formation of new chemical bonds and the alteration of molecular properties.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Compared to these similar compounds, sodium (3S)-oxolane-3-sulfinate is unique due to the presence of the oxolane ring, which imparts distinct reactivity and stability. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various applications.
Properties
CAS No. |
2639399-76-9 |
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Molecular Formula |
C4H7NaO3S |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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